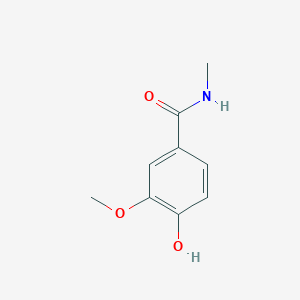

4-hydroxy-3-methoxy-N-methylbenzamide

Description

Overview of Benzamide (B126) Derivatives in Chemical Biology and Medicinal Chemistry

Benzamide derivatives represent a crucial class of compounds in the fields of chemical biology and medicinal chemistry. Their core structure, which consists of a benzene (B151609) ring fused to a diazepine (B8756704) ring, serves as a versatile scaffold for the development of therapeutic agents. youtube.com These compounds are known to exhibit a wide range of biological activities, making them valuable tools for targeting various physiological processes.

In medicinal chemistry, benzamides are recognized for their roles as:

Enzyme Inhibitors: A notable example is their activity as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is a key enzyme in DNA damage repair, and its inhibition is a promising strategy in cancer therapy. nih.gov Researchers have synthesized novel benzamide derivatives that show potent PARP-1 inhibitory effects and anticancer activity against cell lines such as human colorectal cancer cells (HCT116). nih.gov

Central Nervous System (CNS) Agents: Benzamides are a structural class used to develop hypnotics, anxiolytics, anticonvulsants, and muscle relaxants. youtube.com Compounds like Sulpiride are used as antipsychotics. carewellpharma.in The diverse applications stem from their ability to interact with various receptors and enzymes in the CNS. youtube.comcarewellpharma.in

Antimicrobial Agents: Certain benzamide derivatives have demonstrated antibacterial and antifungal effects, highlighting their potential in combating infectious diseases. nih.gov

The pharmacological properties and potency of benzamide derivatives can be finely tuned by modifying the side groups attached to the core structure. youtube.com This modularity allows chemists to explore a vast chemical space to optimize ligand-target binding, physicochemical properties, and pharmacokinetic parameters. nih.gov The study of these derivatives often involves techniques like molecular docking to understand their interaction with biological targets at a molecular level, aiding in the rational design of new and more effective therapeutic agents. nih.gov

Significance of Hydroxyl and Methoxy (B1213986) Substitution Patterns on Aromatic Systems in Organic and Medicinal Chemistry

The presence and positioning of hydroxyl (-OH) and methoxy (-OCH3) groups on an aromatic ring are of profound importance in organic and medicinal chemistry. These functional groups can significantly influence a molecule's biological activity and physicochemical properties.

Hydroxyl Group (-OH): The hydroxyl group is a ubiquitous functional group in natural products and is crucial for molecular recognition. hyphadiscovery.com Its ability to form strong hydrogen bonds is vital for ligand-target binding affinity, which can increase by several orders of magnitude if the group is perfectly positioned within a binding site. acs.orgresearchgate.net However, this interaction is highly directional, and an improperly placed hydroxyl group can lead to a desolvation penalty, reducing binding affinity. acs.org

Key impacts of the hydroxyl group include:

Increased Hydrophilicity: The polar nature of the -OH group generally enhances water solubility, which affects a molecule's pharmacokinetic profile, including absorption and excretion. nih.gov

Metabolic Handle: It often serves as a site for phase I metabolic reactions, such as glucuronidation or sulfation, facilitating drug clearance. nih.gov

Methoxy Group (-OCH3): The methoxy group is also prevalent in natural products and approved drugs. nih.gov It can be considered a hybrid of a hydroxyl and a methyl group, and its effects are often more than the sum of its parts. nih.gov

Key impacts of the methoxy group include:

Modulation of Lipophilicity: Compared to a hydroxyl group, a methoxy group is more lipophilic. This can enhance a molecule's ability to cross biological membranes like the blood-brain barrier. nih.gov

Metabolic Stability: The methoxy group can block a site that would otherwise be susceptible to metabolic hydroxylation, thereby increasing the metabolic stability and duration of action of a drug. nih.gov

Electronic Effects: As an electron-donating group, it can influence the reactivity of the aromatic ring and the acidity/basicity of nearby functional groups.

Pharmacophoric Role: In many drug classes, the methoxy group is an essential part of the pharmacophore, directly interacting with the target receptor or enzyme. nih.govnih.gov Its metabolic O-dealkylation to a hydroxyl group can also lead to active metabolites with altered pharmacological profiles. nih.gov

The strategic placement of these groups is a fundamental tactic in drug design, used to optimize a compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.govhyphadiscovery.com

Rationale for Focused Investigation of 4-hydroxy-3-methoxy-N-methylbenzamide within Benzamide Structural Space

The focused investigation of 4-hydroxy-3-methoxy-N-methylbenzamide is justified by its unique structural features, which combine the well-established benzamide core with the biologically significant vanilloid moiety (a 4-hydroxy-3-methoxyphenyl group). This specific arrangement suggests potential for interesting biological activity and makes it a compelling candidate for further research.

The rationale for its study includes:

Structural Relationship to Bioactive Molecules: The compound is structurally related to capsaicin, the active component in chili peppers, and other modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.govnih.gov The TRPV1 channel is a key player in pain and inflammation pathways, making its modulators subjects of intense research. nih.govnih.gov The 4-hydroxy-3-methoxybenzylamine portion of related molecules is crucial for their interaction with the vanilloid receptor. nih.gov

Derivation from a Natural Product Scaffold: The 4-hydroxy-3-methoxybenzoyl group is derived from vanillic acid, which in turn is related to vanillin. Vanillin is a widely available natural product, making this scaffold synthetically accessible for creating libraries of derivatives for screening. researchgate.netresearchgate.net

Potential as a Scaffold for Novel Therapeutics: The combination of the benzamide framework, known for its diverse therapeutic applications, and the vanilloid group, known for its specific receptor interactions, provides a promising starting point for drug discovery. For example, related N-substituted benzimidazole (B57391) benzamides with hydroxy and methoxy substitutions have been synthesized and evaluated for antiproliferative and antioxidant activities. nih.gov

The synthesis of 4-hydroxy-3-methoxy-N-methylbenzamide and its analogs is achievable through established chemical methods, such as the amidation of the corresponding carboxylic acid (vanillic acid). nih.govmdpi.com This accessibility facilitates the exploration of structure-activity relationships (SAR) by systematically modifying the N-methyl group or other parts of the molecule.

Below is a table summarizing the key physicochemical properties of the parent compound, 4-hydroxy-3-methoxybenzamide (B3049022) (vanillamide), which provides a baseline for understanding the properties of its N-methylated derivative.

| Property | Value | Source |

| Molecular Formula | C8H9NO3 | PubChem |

| Molecular Weight | 167.16 g/mol | PubChem |

| IUPAC Name | 4-hydroxy-3-methoxybenzamide | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| XLogP3 | 0.8 | PubChem |

Data for the parent compound 4-hydroxy-3-methoxybenzamide.

The focused study of 4-hydroxy-3-methoxy-N-methylbenzamide is therefore a logical step in the exploration of new chemical entities with potential therapeutic value, leveraging knowledge from established pharmacophores and synthetic accessibility.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10-9(12)6-3-4-7(11)8(5-6)13-2/h3-5,11H,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXKSZGILNYOAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 Hydroxy 3 Methoxy N Methylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 4-hydroxy-3-methoxy-N-methylbenzamide, a combination of 1D (¹H, ¹³C) and 2D NMR techniques would provide a complete picture of the atomic connectivity and chemical environment.

¹H NMR Spectral Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum is used to identify the number of chemically non-equivalent protons, their local electronic environment, and their proximity to other protons. The spectrum of 4-hydroxy-3-methoxy-N-methylbenzamide is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, the N-methyl group, and the labile protons of the amide and hydroxyl groups.

The aromatic region would display signals for three protons on the 1,2,4-trisubstituted benzene (B151609) ring. These protons are chemically distinct and would exhibit characteristic splitting patterns (multiplicity) due to spin-spin coupling with their neighbors. The aliphatic region would contain two sharp singlets corresponding to the methoxy (-OCH₃) and N-methyl (-NHCH ₃) protons. The amide proton (-NH CH₃) would likely appear as a broad signal that couples with the N-methyl protons, splitting them into a doublet. The phenolic hydroxyl (-OH ) proton typically appears as a broad singlet. Addition of deuterium oxide (D₂O) would cause the signals for the NH and OH protons to disappear due to chemical exchange, and the N-methyl doublet would collapse into a singlet, confirming their assignments.

Table 1: Expected ¹H NMR Signals for 4-hydroxy-3-methoxy-N-methylbenzamide

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Phenolic OH | Variable (5.0 - 9.0) | Broad Singlet | Disappears upon D₂O exchange. |

| Amide NH | Variable (7.5 - 8.5) | Broad Quartet/Doublet | Disappears upon D₂O exchange; coupling to N-CH₃. |

| Aromatic H (H-6) | 7.3 - 7.5 | Doublet | Coupled to H-5. |

| Aromatic H (H-2) | 7.2 - 7.4 | Doublet | Weakly coupled to H-6. |

| Aromatic H (H-5) | 6.8 - 7.0 | Doublet of Doublets | Coupled to H-6. |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H integration. |

¹³C NMR Spectral Characterization of the Carbon Framework

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment. For the symmetric structure of 4-hydroxy-3-methoxy-N-methylbenzamide, nine distinct signals are expected, corresponding to the nine unique carbon atoms in the molecule.

The carbonyl carbon of the amide group is expected to appear furthest downfield (165-170 ppm). The six aromatic carbons would resonate in the typical aromatic region (110-160 ppm), with the carbons attached to the electron-donating oxygen atoms (C-3 and C-4) appearing further downfield than the others. The methoxy carbon and the N-methyl carbon would appear in the aliphatic region, with the methoxy carbon typically resonating between 55-60 ppm and the N-methyl carbon appearing more upfield.

Table 2: Expected ¹³C NMR Signals for 4-hydroxy-3-methoxy-N-methylbenzamide

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 170 |

| Aromatic C-O (C-4) | 148 - 152 |

| Aromatic C-O (C-3) | 145 - 150 |

| Aromatic C-H (C-6) | 120 - 125 |

| Aromatic C-C=O (C-1) | 125 - 130 |

| Aromatic C-H (C-5) | 115 - 120 |

| Aromatic C-H (C-2) | 110 - 115 |

| Methoxy (-OCH₃) | 55 - 60 |

Advanced 2D NMR Techniques for Connectivity and Stereochemical Confirmation

To confirm the assignments made from 1D NMR spectra and to establish the connectivity of the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. This would definitively establish the connectivity of the aromatic protons (e.g., a cross-peak between H-5 and H-6) and confirm the coupling between the amide NH proton and the N-methyl protons.

HSQC: An HSQC spectrum correlates protons directly to the carbons they are attached to. This would be used to unambiguously assign each proton signal to its corresponding carbon signal (e.g., linking the methoxy proton singlet to the methoxy carbon signal).

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of 4-hydroxy-3-methoxy-N-methylbenzamide would be dominated by strong absorptions corresponding to the O-H (phenolic), N-H (secondary amide), and C=O (amide I band) stretching vibrations. The C-N stretching and N-H bending vibrations (amide II band) would also be prominent. The aromatic ring would give rise to characteristic C-H and C=C stretching bands. The asymmetric and symmetric stretching of the C-O-C ether linkage would also be observable.

Table 3: Expected FT-IR Vibrational Frequencies for 4-hydroxy-3-methoxy-N-methylbenzamide

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amide) | 3100 - 3500 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Strong |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

Raman spectroscopy would provide complementary information. While the C=O stretch would be visible, the aromatic C=C ring stretching vibrations are often stronger in the Raman spectrum, providing a clear fingerprint for the substituted benzene ring.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation patterns. For 4-hydroxy-3-methoxy-N-methylbenzamide (C₉H₁₁NO₃), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion.

The nominal molecular weight is 181 g/mol . In electron ionization (EI-MS), the molecular ion peak (M⁺˙) would be expected at m/z 181. The fragmentation pathway would likely be initiated by cleavages adjacent to the carbonyl group and the aromatic ring. A plausible primary fragmentation would be the alpha-cleavage to lose the N-methylamino radical (•NHCH₃), followed by loss of CO. Another characteristic fragmentation pathway for vanillyl derivatives involves the loss of a methyl radical (•CH₃) from the methoxy group, followed by the elimination of carbon monoxide (CO).

Table 4: Plausible Mass Spectrometry Fragments for 4-hydroxy-3-methoxy-N-methylbenzamide

| m/z Value | Proposed Fragment Identity | Proposed Loss from Precursor |

|---|---|---|

| 181 | [M]⁺˙ (Molecular Ion) | - |

| 151 | [M - •NHCH₂]⁺ | Loss of aminomethyl radical |

| 150 | [M - •OCH₃]⁺ | Loss of methoxy radical |

| 136 | [M - •CH₃ - NHCO]⁺ | Loss of methyl and isocyanate group |

| 123 | [M - •NHCH₂ - CO]⁺ | Loss of aminomethyl and carbon monoxide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from the ground state to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

The spectrum of 4-hydroxy-3-methoxy-N-methylbenzamide is expected to show characteristic absorptions due to π → π* electronic transitions within the substituted benzene ring. The presence of the hydroxyl, methoxy, and benzamide (B126) groups, which act as auxochromes, influences the position and intensity of these absorption bands. Typically, substituted benzene rings show two primary absorption bands. The exact absorption maxima (λ_max) would be sensitive to the solvent used, as solvent polarity can affect the energy levels of the electronic orbitals.

Table 5: Expected UV-Vis Absorption Bands for 4-hydroxy-3-methoxy-N-methylbenzamide

| Transition Type | Expected Absorption Range (λ_max, nm) | Associated Chromophore |

|---|---|---|

| π → π* | 210 - 240 | Benzene Ring E2-band |

| π → π* | 260 - 290 | Benzene Ring B-band |

X-ray Crystallography and Solid-State Structural Analysis of 4-hydroxy-3-methoxy-N-methylbenzamide

Crystal Packing and Intermolecular Hydrogen Bonding Networks

The crystal packing of 4-hydroxy-3-methoxy-N-methylbenzamide is anticipated to be dominated by a network of intermolecular hydrogen bonds, a characteristic feature of substituted benzamides. The presence of a hydroxyl group (-OH) as a hydrogen bond donor and a carbonyl group (C=O) and a hydroxyl oxygen as hydrogen bond acceptors facilitates the formation of robust and intricate hydrogen bonding motifs.

In analogous structures, such as N-(3-hydroxyphenyl)-3-methoxybenzamide, two distinct polymorphs have been identified, showcasing the variability in hydrogen bonding networks. researchgate.net One polymorph exhibits a three-dimensional network of hydrogen bonds, while the other forms layers with two-dimensional hydrogen bonding. researchgate.net It is plausible that 4-hydroxy-3-methoxy-N-methylbenzamide would also form extensive hydrogen-bonded networks. The amide N-H group is also a potential hydrogen bond donor, likely interacting with the carbonyl oxygen of a neighboring molecule to form chains or dimers.

Table 1: Probable Intermolecular Interactions in the Crystal Structure of 4-hydroxy-3-methoxy-N-methylbenzamide

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | Hydroxyl (-OH) | Carbonyl Oxygen (C=O), Hydroxyl Oxygen (-OH) |

| Hydrogen Bond | Amide (-NH) | Carbonyl Oxygen (C=O) |

| π-π Stacking | Benzene Ring | Benzene Ring |

Conformational Analysis of the Benzamide Moiety in the Crystalline State

Studies on N-aryl amides have shown that the conformational preferences are influenced by electronic and steric factors. nih.gov For N-methyl aromatic amides, a cis conformation of the N-methyl group relative to the carbonyl oxygen is often favored. nih.gov However, the degree of coplanarity between the aryl ring and the amide plane can influence this preference. nih.gov In the case of 4-hydroxy-3-methoxy-N-methylbenzamide, the electronic effects of the hydroxyl and methoxy substituents, as well as the steric bulk of the N-methyl group, will dictate the preferred conformation in the crystalline state. It is anticipated that the molecule will adopt a conformation that minimizes steric hindrance while maximizing stabilizing intermolecular interactions.

Polymorphism and Crystallization Engineering

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in substituted benzamides. researchgate.netacs.orgmdpi.com The different polymorphs of a compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. The existence of polymorphism in N-(3-hydroxyphenyl)-3-methoxybenzamide, which differs from the title compound only by the position of the substituents, strongly suggests that 4-hydroxy-3-methoxy-N-methylbenzamide may also exhibit polymorphic behavior. researchgate.net

The study of polymorphism in N-(3-hydroxyphenyl)-3-methoxybenzamide revealed two polymorphs with different hydrogen bonding networks and packing efficiencies. researchgate.netmdpi.com One form was found to be more stable, while the other was metastable and converted to the stable form over time. mdpi.com

Crystallization engineering involves the rational design and control of crystallization processes to obtain desired crystalline forms with specific properties. For a compound like 4-hydroxy-3-methoxy-N-methylbenzamide, techniques such as varying the solvent, temperature, and cooling rate during crystallization could potentially lead to the isolation of different polymorphs or co-crystals. The understanding of intermolecular interactions, particularly hydrogen bonding, is crucial for the successful design of crystallization experiments to target specific solid-state structures.

Advanced Spectroscopic Techniques for Investigating Molecular Interactions and Dynamics

Advanced spectroscopic techniques are invaluable for probing the molecular interactions and dynamic processes of 4-hydroxy-3-methoxy-N-methylbenzamide in both solution and the solid state. While specific studies on this compound are limited, the application of these techniques to related benzamides provides a framework for understanding its behavior.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating molecular structure and connectivity. wikipedia.orgharvard.edulibretexts.orgnih.govnih.gov Experiments such as COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These techniques would be instrumental in unambiguously assigning the ¹H and ¹³C NMR spectra of 4-hydroxy-3-methoxy-N-methylbenzamide.

Furthermore, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which is crucial for determining the solution-state conformation and studying intermolecular interactions. harvard.edu For instance, NOESY could be used to investigate the preferred orientation of the N-methyl group relative to the aromatic ring.

In the solid state, techniques such as solid-state NMR (ssNMR) can provide detailed information about the local environment of atomic nuclei, complementing the data obtained from X-ray crystallography. ssNMR is particularly useful for studying polymorphism and characterizing amorphous solids.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can be used to study hydrogen bonding interactions. The frequency of the N-H and O-H stretching vibrations is sensitive to the strength of hydrogen bonds, providing insights into the intermolecular interactions in the solid state and in different solvents.

No Publicly Available Data on the Metabolic Fate of 4-hydroxy-3-methoxy-N-methylbenzamide

Following a comprehensive search of scientific literature and databases, no specific studies detailing the metabolic profiling and biotransformation pathways of the chemical compound 4-hydroxy-3-methoxy-N-methylbenzamide were identified. Consequently, the generation of an article based on the provided outline is not possible at this time due to the absence of requisite research findings.

The investigation for relevant data included targeted searches for in vitro metabolic stability assessments, elucidation of Phase I and Phase II metabolic transformations, including aromatic hydroxylation, N-demethylation, other oxidative biotransformations, and glucuronidation conjugates of 4-hydroxy-3-methoxy-N-methylbenzamide. Despite these efforts, the scientific literature does not appear to contain specific experimental data on the metabolic fate of this particular compound.

While research exists for structurally related compounds, such as other benzamide derivatives and vanilloids, the strict requirement to focus solely on 4-hydroxy-3-methoxy-N-methylbenzamide prevents the extrapolation of findings from these other molecules. Such extrapolation would not be scientifically rigorous and would violate the specific constraints of the request.

Therefore, the sections and subsections of the requested article, including:

Metabolic Profiling and Biotransformation Pathways of 4 Hydroxy 3 Methoxy N Methylbenzamide

Characterization of Phase II Conjugation Pathways

Glucuronidation Conjugates

cannot be populated with the detailed, scientifically accurate research findings as requested. No data tables or specific metabolic pathways for 4-hydroxy-3-methoxy-N-methylbenzamide could be located in the public domain.

Should research on the metabolism of 4-hydroxy-3-methoxy-N-methylbenzamide be published in the future, it will be possible to revisit this topic and generate the detailed article as outlined. At present, the necessary scientific foundation for such an article is not available.

Sulfation Conjugates

Sulfation is a significant Phase II metabolic pathway for phenolic compounds, catalyzed by a family of enzymes known as sulfotransferases (SULTs). This process involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate. This conjugation increases the water solubility of the compound, facilitating its excretion from the body.

For 4-hydroxy-3-methoxy-N-methylbenzamide, the presence of a phenolic hydroxyl group makes it a prime candidate for sulfation. While direct experimental studies on this specific compound are limited, research on structurally related vanilloid compounds, such as capsaicin, has demonstrated that sulfonation is a major metabolic route nih.gov. The sulfation of 4-hydroxy-3-methoxy-N-methylbenzamide would result in the formation of a sulfate conjugate.

Several human cytosolic SULT isoforms are known to metabolize phenolic compounds. The primary enzymes likely responsible for the sulfation of 4-hydroxy-3-methoxy-N-methylbenzamide include members of the SULT1 and SULT2 families, which are abundantly expressed in the liver and other tissues. mdpi.com

Table 1: Potential Sulfation Conjugates of 4-hydroxy-3-methoxy-N-methylbenzamide and Involved SULT Isoforms

| Metabolite | Enzyme Family | Potential Isoforms |

| 4-O-sulfate-3-methoxy-N-methylbenzamide | SULT1 | SULT1A1, SULT1A3, SULT1B1 |

| 4-O-sulfate-3-methoxy-N-methylbenzamide | SULT2 | SULT2A1 |

Identification of Contributing Cytochrome P450 (CYP) Isozymes and Other Metabolic Enzymes

Phase I metabolism of 4-hydroxy-3-methoxy-N-methylbenzamide is anticipated to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are responsible for oxidative reactions, including hydroxylation and N-dealkylation.

Given the structure of 4-hydroxy-3-methoxy-N-methylbenzamide, two principal CYP-mediated reactions are plausible:

N-demethylation: The removal of the methyl group from the amide nitrogen is a common metabolic pathway for N-methylated compounds. Studies on other N-methylated drugs have implicated CYP3A4 and CYP2C9 as key enzymes in this process nih.govmpkb.orgnih.gov. N-demethylation of 4-hydroxy-3-methoxy-N-methylbenzamide would yield 4-hydroxy-3-methoxybenzamide (B3049022).

Aromatic Hydroxylation: Although the aromatic ring is already substituted, further hydroxylation at available positions is possible, catalyzed by various CYP isozymes.

The specific CYP isozymes involved in the metabolism of 4-hydroxy-3-methoxy-N-methylbenzamide have not been definitively identified in dedicated studies. However, based on the metabolism of structurally similar aromatic amides and N-methylated compounds, several isozymes are likely contributors. The major drug-metabolizing CYPs, including CYP3A4, CYP2D6, CYP2C9, and CYP2C19, are candidates for its biotransformation simulations-plus.comresearchgate.net.

Table 2: Potential Phase I Metabolites of 4-hydroxy-3-methoxy-N-methylbenzamide and Contributing CYP Isozymes

| Metabolic Reaction | Potential Metabolite | Contributing CYP Isozymes (Hypothesized) |

| N-demethylation | 4-hydroxy-3-methoxybenzamide | CYP3A4, CYP2C9, CYP2D6 |

| Aromatic Hydroxylation | Dihydroxy-3-methoxy-N-methylbenzamide | CYP2D6, CYP2C19, CYP1A2 |

Integration of In Silico Metabolic Prediction Tools with Experimental Data

In modern drug discovery and metabolic research, in silico (computational) tools play a crucial role in predicting the metabolic fate of chemical compounds. These predictive models are often used in conjunction with in vitro and in vivo experimental data to provide a comprehensive understanding of biotransformation pathways.

A variety of software platforms are available for predicting the metabolites of a given compound. These tools utilize different approaches, including:

Rule-based systems: These programs contain databases of known biotransformation reactions and apply these rules to the query molecule to predict potential metabolites.

Machine learning models: These models are trained on large datasets of known metabolic reactions and can predict the likelihood of a particular site on a molecule being metabolized by specific enzymes.

For 4-hydroxy-3-methoxy-N-methylbenzamide, in silico tools such as BioTransformer, SyGMa, and GLORYx could be employed to generate a list of probable Phase I and Phase II metabolites researchgate.net. These predictions would include N-demethylation, aromatic hydroxylation, and sulfation products.

The integration of these computational predictions with experimental data is a powerful strategy. For instance, the predicted metabolites can guide the analytical search in in vitro experiments using human liver microsomes or recombinant CYP and SULT enzymes. The experimental results can then be used to confirm or refute the in silico predictions and to refine the computational models. This iterative process of prediction and experimental validation accelerates the elucidation of metabolic pathways.

Table 3: Integration of In Silico and Experimental Approaches for Metabolic Profiling

| Approach | Description | Application to 4-hydroxy-3-methoxy-N-methylbenzamide |

| In Silico Prediction | Use of software (e.g., BioTransformer, SyGMa) to predict potential metabolites and sites of metabolism. | Generate a list of potential N-demethylated, hydroxylated, and sulfated metabolites. |

| In Vitro Experimentation | Incubation of the compound with liver microsomes, hepatocytes, or recombinant enzymes (CYPs, SULTs) to identify metabolites. | Confirm the formation of predicted metabolites and identify the specific enzymes responsible. |

| Data Integration | Comparison of in silico predictions with in vitro results. | Validate the accuracy of the prediction tools and build a comprehensive metabolic map for the compound. |

Q & A

Q. What are the standard synthetic routes for 4-hydroxy-3-methoxy-N-methylbenzamide, and how are coupling agents optimized in these protocols?

The compound is typically synthesized via amidation of 4-hydroxy-3-methoxybenzoic acid with methylamine. A common method employs coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane under nitrogen. Key parameters include maintaining low temperatures (−50°C to 0°C) to minimize side reactions and optimizing stoichiometric ratios (e.g., 1:1.2 for acid-to-amine) to achieve yields >75% . Post-synthesis, purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures product integrity.

Q. Which spectroscopic techniques are essential for characterizing 4-hydroxy-3-methoxy-N-methylbenzamide, and how are spectral contradictions resolved?

- 1H/13C NMR : Assign methoxy (δ ~3.8–3.9 ppm) and hydroxyl protons (δ ~9.5–10 ppm, broad). Aromatic protons appear as a multiplet (δ 6.5–7.5 ppm).

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and phenolic O-H stretch (~3200 cm⁻¹). Conflicting spectral data (e.g., unexpected splitting in NMR) can arise from tautomerism or impurities. Resolution involves X-ray crystallography (e.g., monoclinic P21/n space group, a=7.23 Å, b=21.06 Å) to confirm molecular geometry or HPLC-MS to verify purity .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of functional group transformations (e.g., methoxy to hydroxy groups) in derivatives of 4-hydroxy-3-methoxy-N-methylbenzamide?

Oxidation of the methoxy group to hydroxyl requires controlled conditions:

- Reagents : KMnO₄ in acidic media (H₂SO₄/CH₃COOH) at reflux (~100°C).

- Yield optimization : Excess oxidizing agent (1.5–2 equivalents) and extended reaction time (12–24 hours) improve conversion (>85%). Competing side reactions (e.g., overoxidation to quinones) are mitigated by monitoring via TLC .

Q. What strategies are recommended for resolving contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) observed in analogs of this compound?

Discrepancies often stem from assay-specific variables (e.g., bacterial strain variability, cell line sensitivity). Methodological solutions include:

- Dose-response profiling : IC50/EC50 determination across multiple concentrations (1–100 μM).

- Targeted SAR studies : Modifying the N-methyl group or methoxy/hydroxy positions to isolate specific bioactivity .

Q. How can mutagenic risks associated with synthetic intermediates (e.g., anomeric amide byproducts) be mitigated during scale-up?

Hazard assessments (per Prudent Practices in the Laboratory) are critical. For intermediates with Ames test-positive results (e.g., compound 3 in ), implement:

- Engineering controls : Closed-system reactors and fume hoods.

- PPE : Nitrile gloves, respirators with organic vapor cartridges.

- Waste protocols : Neutralization with 10% NaHCO₃ before disposal .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structure data (e.g., PDB ID 1XYZ) can model binding affinities. Key parameters:

- Grid box size : 25 × 25 × 25 Å centered on active sites.

- Scoring functions : MM/GBSA for free energy calculations. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Methodological Guidance

Q. How to optimize crystallization conditions for X-ray diffraction studies of 4-hydroxy-3-methoxy-N-methylbenzamide?

- Solvent selection : Slow evaporation from ethanol/water (3:1 v/v) at 294 K yields monoclinic crystals.

- Data collection : MoKα radiation (λ=0.71073 Å), θ range 2.2–25.1°, and 2353 reflections for refinement (R-factor=0.064) .

Q. What analytical workflows are recommended for detecting degradation products under varying pH conditions?

- HPLC-DAD : C18 column, gradient elution (acetonitrile/0.1% formic acid), UV detection at 254 nm.

- LC-MS/MS : Identify degradation fragments (e.g., hydrolyzed amide bonds) via m/z matching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.